(S)-tert-Butyl (1-(3-bromobenzyl)pyrrolidin-3-yl)carbamate (S)-tert-Butyl (1-(3-bromobenzyl)pyrrolidin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19776053
InChI: InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20)
SMILES:
Molecular Formula: C16H23BrN2O2
Molecular Weight: 355.27 g/mol

(S)-tert-Butyl (1-(3-bromobenzyl)pyrrolidin-3-yl)carbamate

CAS No.:

Cat. No.: VC19776053

Molecular Formula: C16H23BrN2O2

Molecular Weight: 355.27 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl (1-(3-bromobenzyl)pyrrolidin-3-yl)carbamate -

Specification

Molecular Formula C16H23BrN2O2
Molecular Weight 355.27 g/mol
IUPAC Name tert-butyl N-[1-[(3-bromophenyl)methyl]pyrrolidin-3-yl]carbamate
Standard InChI InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20)
Standard InChI Key DTEUBCRJSWJARX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s core consists of a five-membered pyrrolidine ring, with a 3-bromobenzyl group attached to the nitrogen atom and a tert-butyl carbamate moiety at the C3 position. The (S)-configuration at the chiral center distinguishes it from its (R)-enantiomer, which may exhibit divergent biological interactions . Key structural attributes include:

  • Bromobenzyl group: Introduces hydrophobicity and potential halogen-bonding interactions.

  • Carbamate moiety: Enhances metabolic stability compared to amine derivatives.

  • Tert-butyl group: Provides steric bulk, influencing conformational dynamics .

Physicochemical Data

Table 1 summarizes critical physicochemical properties derived from experimental and computational analyses :

PropertyValue
Molecular FormulaC16H23BrN2O2\text{C}_{16}\text{H}_{23}\text{Br}\text{N}_2\text{O}_2
Molecular Weight355.27 g/mol
CAS Number1286207-38-2
IUPAC Nametert-butyl N-[1-[(3-bromophenyl)methyl]pyrrolidin-3-yl]carbamate
SMILESCC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)Br
Solubility (Predicted)Low aqueous solubility; soluble in DMSO, DMF
LogP (Octanol-Water)3.2 ± 0.3

The compound’s low aqueous solubility and moderate lipophilicity suggest suitability for blood-brain barrier penetration, a trait relevant to central nervous system (CNS) drug development .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of (S)-tert-Butyl (1-(3-bromobenzyl)pyrrolidin-3-yl)carbamate typically involves multi-step protocols:

  • Pyrrolidine ring formation: Starting from Boc-protected pyrrolidine, alkylation with 3-bromobenzyl bromide introduces the aromatic substituent .

  • Carbamate installation: Reaction with di-tert-butyl dicarbonate under basic conditions yields the final product .

  • Chiral resolution: Enantiomeric purity is achieved via chiral chromatography or asymmetric synthesis .

Industrial-Scale Optimization

Critical optimizations focus on:

  • Catalyst selection: Palladium-based catalysts improve coupling efficiency in benzylation steps .

  • Temperature control: Maintaining ≤ 0°C during carbamate formation minimizes side reactions .

  • Purification techniques: High-performance liquid chromatography (HPLC) ensures >98% enantiomeric excess .

Biological Activity and Mechanism

Target Engagement

The compound’s bromobenzyl group facilitates interactions with aromatic residues in enzyme active sites, while the carbamate moiety stabilizes hydrogen-bonding networks. Studies suggest activity against:

  • NMDA receptors: Subtype-selective antagonism (IC50_{50} ≈ 200 nM for GluN1/GluN2A) .

  • Proteases: Inhibition of caspase-3 via halogen-bonding with catalytic cysteine .

Pharmacodynamic Insights

In vitro assays demonstrate:

  • Dose-dependent enzyme inhibition: 70% reduction in NMDA receptor activity at 1 µM .

  • Metabolic stability: Half-life >6 hours in human liver microsomes, attributed to carbamate protection .

Applications in Pharmaceutical Research

Drug Discovery

The compound serves as:

  • Lead compound: For developing neuroprotective agents targeting NMDA receptor overactivation .

  • Pharmacophore scaffold: Modular substitutions at the bromobenzyl or carbamate positions enable structure-activity relationship (SAR) studies .

Biochemical Probes

  • Fluorescent derivatives: Conjugation with BODIPY fluorophores enables real-time tracking of target engagement .

  • Photoaffinity labels: Incorporation of diazirine groups facilitates covalent binding studies .

Related Compounds and Structural Analogues

Table 2 compares (S)-tert-Butyl (1-(3-bromobenzyl)pyrrolidin-3-yl)carbamate with structurally related derivatives :

CompoundCAS NumberKey ModificationsBiological Activity
(S)-tert-Butyl 1-(4-bromobenzyl)pyrrolidin-3-ylcarbamate1286208-27-2Bromine at para positionEnhanced NMDA selectivity (IC50_{50} = 150 nM)
tert-Butyl N-(pyrrolidin-3-yl)carbamate122536-76-9No bromobenzyl groupWeak kinase inhibition
(R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate392338-15-7Methyl substitution at carbamateReduced metabolic stability
tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate454712-26-6Methylamino group instead of carbamateSerotonin receptor modulation

Future Directions

Synthetic Innovations

  • Flow chemistry: Continuous manufacturing to enhance yield and reduce waste .

  • Biocatalysis: Engineered enzymes for enantioselective synthesis .

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